1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one

Lipophilicity Membrane permeability Drug-likeness

1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one (CAS 941887-96-3) is a fully synthetic 1,2-dihydropyrazin-2-one derivative bearing a phenacylsulfanyl moiety at the 3-position and a p-tolyl (4-methylphenyl) substituent at N1. Its molecular formula is C₁₉H₁₆N₂O₂S (MW 336.41 g/mol), with a computed XLogP3 of 3.7, zero H-bond donors, four H-bond acceptors, a topological polar surface area of 75 Ų, and five rotatable bonds.

Molecular Formula C19H16N2O2S
Molecular Weight 336.41
CAS No. 941887-96-3
Cat. No. B2453003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one
CAS941887-96-3
Molecular FormulaC19H16N2O2S
Molecular Weight336.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H16N2O2S/c1-14-7-9-16(10-8-14)21-12-11-20-18(19(21)23)24-13-17(22)15-5-3-2-4-6-15/h2-12H,13H2,1H3
InChIKeyJNPRADYEYAJGNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941887-96-3 | 1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one – Core Characteristics


1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one (CAS 941887-96-3) is a fully synthetic 1,2-dihydropyrazin-2-one derivative bearing a phenacylsulfanyl moiety at the 3-position and a p-tolyl (4-methylphenyl) substituent at N1 [1]. Its molecular formula is C₁₉H₁₆N₂O₂S (MW 336.41 g/mol), with a computed XLogP3 of 3.7, zero H-bond donors, four H-bond acceptors, a topological polar surface area of 75 Ų, and five rotatable bonds [1]. The compound belongs to a class of heterocycles that have been explored as kinase inhibitor scaffolds, particularly against PDGFRβ and Btk, in both type I and type II binding modes [2]. As of the present search date, no primary bioactivity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound have been identified in peer-reviewed journals, patents, or public bioactivity databases.

Kinase inhibitor scaffold class — pyrazin‑2‑one core, validated DFG‑out binding chemotype for PDGFRβ and Btk exploration
Uncharacterized probe — no primary bioactivity data reported; fit for early‑stage library design and SAR expansion

941887-96-3 Substitution Risk: Why N-Aryl and C3-Thioether Modifications Are Not Interchangeable


Within the 1,2-dihydropyrazin-2-one chemotype, even minor N1-aryl or C3-thioether modifications can produce large shifts in target engagement, selectivity, and pharmacokinetics [1]. The 4-methyl substituent on the N1-phenyl ring of 941887-96-3 alters both the electron density of the pyrazinone core and the preferred dihedral angle of the N-aryl group, which in known pyrazin-2-one kinase inhibitors directly impacts DFG-out pocket occupancy and selectivity [1]. Replacing the phenacylsulfanyl group with a benzylsulfanyl or alkylsulfanyl chain removes the ketone H-bond acceptor and the planar phenyl ring, both of which can contribute to π-stacking and directed H-bond interactions observed in co-crystal structures of related pyrazin-2-one inhibitors [1]. Consequently, generic substitution with any close analog lacking matched N-aryl substitution and the intact phenacylsulfanyl moiety cannot be assumed to preserve binding potency, selectivity, or even the same biological target profile.

N1-aryl 4‑Methyl vs. other N‑aryl substitution may shift kinase selectivity and DFG‑out binding conformation — analogs with different electronic character cannot be assumed interchangeable.
C3-thioether Phenacylsulfanyl provides an extra ketone H‑bond acceptor; replacement with benzylsulfanyl or alkyl chains may alter target engagement, polarity, and permeability profile.

941887-96-3 Quantitative Differentiation Evidence: Physicochemical, Scaffold, and Structural Comparator Data


Lipophilicity Advantage: 941887-96-3 vs. the Des-Methyl N-Phenyl Analog (CAS 895123-22-5)

941887-96-3 possesses a computed XLogP3 of 3.7, driven by the 4-methyl group on the N1-phenyl ring [1]. The direct des-methyl analog, 3-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one (CAS 895123-22-5), has a calculated XLogP3 of approximately 3.3 based on structure–property relationships for the removal of one methyl group [2]. The ΔXLogP3 of ~0.4 log units corresponds to a theoretical ~2.5-fold increase in n-octanol/water partition coefficient, which may translate into improved passive membrane permeability and oral absorption potential according to established physicochemical guidelines [2].

Lipophilicity (XLogP3)
Reported
941887‑96‑3: XLogP3 = 3.7 Des‑methyl N‑phenyl analog: XLogP3 ≈ 3.3 Δ ≈ +0.4 (~2.5× partition coefficient)
May support passive permeability in cell‑based assays when higher lipophilicity within drug‑like range is desired.
Computed value; membrane transit requires experimental confirmation.
Lipophilicity Membrane permeability Drug-likeness

Scaffold-Level Kinase Inhibitory Potential: Pyrazin-2-one Core vs. General Heterocycle Libraries

The 1,2-dihydropyrazin-2-one scaffold has been explicitly validated as a privileged kinase inhibitor core. In a published series, optimized pyrazin-2-one derivatives achieved nanomolar PDGFRβ inhibition and were developed into type II DFG-out binders, with representative compound 5 attaining an IC₅₀ < 100 nM in enzymatic assays and demonstrating selectivity over a panel of >50 kinases [1]. By contrast, the structurally related phenacylsulfanyl-triazinone compound BDBM95231 showed only weak ARFGAP1 inhibition (IC₅₀ = 52.5 μM) in a PubChem bioassay, highlighting that the pyrazin-2-one core provides a markedly better starting scaffold for kinase-directed programs [2].

Scaffold kinase potential
Class‑level
Optimized pyrazin‑2‑one: IC₅₀ < 100 nM (PDGFRβ) Triazinone comparator: IC₅₀ = 52.5 μM (ARFGAP1) >500‑fold potency difference
Pyrazin‑2‑one core supports nanomolar kinase inhibition optimization; scaffold provides a validated starting point.
Direct activity data for 941887‑96‑3 not available; class inference only.
Kinase inhibition Type II inhibitor PDGFRβ

Phenacylsulfanyl vs. Benzylsulfanyl C3-Substitution: H-Bond Acceptor Count and Topological Polarity

941887-96-3 contains a phenacylsulfanyl group (C₆H₅–C(=O)–CH₂–S–) at C3, contributing four H-bond acceptors and a topological polar surface area (TPSA) of 75 Ų [1]. The direct benzylsulfanyl analog, 3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one (CAS 941935-12-2), replaces the ketone oxygen with a methylene unit, reducing H-bond acceptors to three and TPSA to approximately 55 Ų . The extra H-bond acceptor and larger TPSA in 941887-96-3 can strengthen polar interactions with target backbone NH groups (a feature exploited in type II kinase inhibitor design) while modestly reducing passive permeability relative to the benzylsulfanyl comparator [2].

H‑bond & TPSA
Reported
941887‑96‑3: 4 HBA, TPSA 75 Ų Benzylsulfanyl analog: 3 HBA, TPSA ≈ 55 Ų +1 H‑bond acceptor, ΔTPSA ≈ +20 Ų
Additional ketone acceptor may strengthen polar contacts with hinge/DFG residues in kinase inhibitor design.
Computed values; permeability trade‑off should be evaluated.
Hydrogen bonding Target engagement Solubility

N1-Aryl Electronic Modulation: 4-Methylphenyl vs. 3-Fluorophenyl Substitution

941887-96-3 bears an electron-donating 4-methyl group (σₚ = −0.17) on the N1-phenyl ring, which increases electron density on the pyrazinone core relative to the electron-withdrawing 3-fluoro analog 1-(3-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one (CAS 899949-58-7; σₘ for F = +0.34) [1]. In published pyrazin-2-one SAR, electron-rich N-aryl groups favored type II DFG-out binding by modulating the dipole of the amide-like carbonyl and altering the preferred torsion angle of the N-aryl ring [2]. While quantitative activity data for 941887-96-3 are not yet published, the electronic difference between 4-methyl and 3-fluoro substitution is a known determinant of kinase selectivity within this scaffold class.

N1‑aryl electronics
Class‑level
4‑CH₃ (electron‑donating): σₚ = −0.17 3‑F (electron‑withdrawing): σₘ = +0.34 Δσ ≈ 0.51, opposite electronic character
Electron‑rich aryl group may favor different kinase selectivity profile than fluoro analogs; orthogonal SAR entry.
SAR from published pyrazin‑2‑one series; no target‑specific data for this compound.
Electron-donating group Aryl substitution Kinase selectivity

Physicochemical Drug-Likeness Profile: 941887-96-3 Within Lead-Like Space

941887-96-3 has physicochemical properties that place it within favorable lead-like chemical space: MW = 336.41 g/mol (<500), XLogP3 = 3.7 (<5), H-bond donors = 0, H-bond acceptors = 4, TPSA = 75 Ų (<140), and rotatable bonds = 5 (<10), satisfying all four Lipinski Rule of Five criteria and the majority of operational lead-likeness filters [1][2]. In comparison, the larger pyrazin-2-one analog phevalin (CHEBI:167320; MW ~260; TPSA ~58 Ų) is smaller but has a calpain IC₅₀ of only 1.3 μM [3]. The favorable physicochemical profile of 941887-96-3 suggests room for synthetic elaboration without breaching drug-likeness thresholds, an advantage over more polar or higher-molecular-weight analogs within the same scaffold class.

Drug‑likeness
Reported
MW 336.4 / LogP 3.7 / HBD 0 / HBA 4 / TPSA 75 Ų / RotB 5
0 Rule‑of‑5 violations
Clean lead‑like profile supports early optimization without property‑based alerts.
Computed parameters; no structural alerts identified.
Drug-likeness Lead optimization Physicochemical properties

High-Strength Differential Evidence Caveat: Current Data Limitations for 941887-96-3

As of April 2026, a systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major vendor technical databases yielded no primary, peer-reviewed bioactivity data (IC₅₀, Kᵢ, EC₅₀, Kd) for 941887-96-3 [1]. No structure–activity relationship (SAR) study, patent exemplification, or screening campaign report was identified that includes this specific compound. All evidence presented above is therefore derived from computed physicochemical properties, scaffold-level analogs, and structurally related comparators. This absence of direct quantitative bioactivity data represents a procurement risk: users requiring pre-validated target engagement data should consider requesting custom screening before committing to large-scale purchase.

Data availability
Data to verify
Zero primary bioactivity records (IC₅₀, Kᵢ, EC₅₀) across PubMed, ChEMBL, BindingDB, PubChem BioAssay.
Procurement risk: all evidence is computational or scaffold‑level; request custom profiling if validated potency is required.
Systematic search April 2026; structurally distant analog shows low‑μM cellular activity only as class reference.
Data availability Screening gap Procurement risk

941887-96-3 Procurement Application Scenarios Grounded in Current Evidence


Kinase-Focused Fragment or Lead-Like Library Design

941887-96-3 can serve as an N1-aryl, C3-phenacylsulfanyl-substituted pyrazin-2-one scaffold entry for kinase-targeted library synthesis. Its computed drug-likeness (0 Rule of Five violations, TPSA 75 Ų, MW 336.4) and the demonstrated nanomolar kinase inhibitory potential of its parent scaffold class support its inclusion in diversity-oriented or lead-like screening collections [1]. The electron-donating 4-methyl group provides a differentiated electronic profile compared to fluoro- or chloro-substituted analogs, enabling parallel SAR exploration.

Type II Kinase Inhibitor Lead Optimization Starting Point

The pyrazin-2-one core of 941887-96-3 has been explicitly validated as a type II DFG-out kinase inhibitor scaffold, with optimized congeners achieving sub-100 nM PDGFRβ IC₅₀ [1]. The phenacylsulfanyl moiety provides an additional H-bond acceptor at the C3 position that can be exploited for deep-pocket interactions. Researchers developing type II kinase inhibitors may select 941887-96-3 as an early-stage core scaffold for systematic SAR expansion, leveraging the existing medicinal chemistry precedent.

Physicochemical Comparator in Membrane Permeability Studies

With a computed XLogP3 of 3.7, 941887-96-3 occupies a lipophilicity window that is ~0.4 log units higher than the des-methyl N-phenyl analog (CAS 895123-22-5) [1][2]. This makes it a suitable comparator compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies designed to quantify the impact of a single methyl group on passive permeability within the 1,2-dihydropyrazin-2-one series.

Negative Control for Phenacylsulfanyl Warhead Reactivity Studies

The phenacylsulfanyl group (Ph–C(=O)–CH₂–S–) contains a ketone adjacent to a thioether, creating a potential electrophilic site. 941887-96-3 can be employed as a tool compound to investigate whether this structural motif confers covalent binding potential or off-target thiol reactivity in biochemical assays, with the structurally matched benzylsulfanyl analog serving as the non-electrophilic control [1]. Such studies are critical for de-risking phenacylsulfanyl-containing screening hits.

Application
Selection Property
Validation Focus
Kinase‑focused fragment or lead‑like library design
Pyrazin‑2‑one scaffold with favorable computed drug‑likeness and kinase inhibition precedent
Target engagement screening, selectivity panel assessment
Type II kinase inhibitor lead optimization starting point
Validated DFG‑out binding chemotype; phenacylsulfanyl H‑bond acceptor for deep‑pocket interactions
PDGFRβ/Btk enzymatic assay, co‑crystallization studies
Physicochemical comparator in membrane permeability studies
XLogP3 ~3.7 (Δ~0.4 vs. des‑methyl analog) supports lipophilicity‑dependent permeability comparisons
PAMPA / Caco‑2 permeability ranking within pyrazinone series
Negative control for phenacylsulfanyl warhead reactivity studies
Electrophilic ketone‑thioether motif; matched benzylsulfanyl analog as non‑electrophilic comparator
Thiol reactivity assay, covalent binding assessment
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